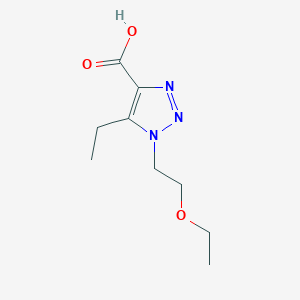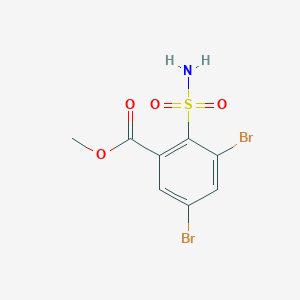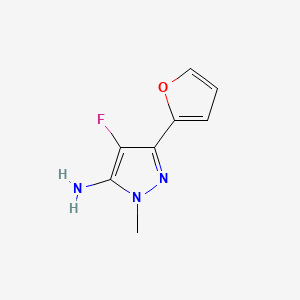![molecular formula C15H21N3 B13628286 3-[[4-(1-Methylethyl)-1-piperazinyl]methyl]benzonitrile CAS No. 1153235-87-0](/img/structure/B13628286.png)
3-[[4-(1-Methylethyl)-1-piperazinyl]methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzonitrile is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . The structure of this compound includes a piperazine ring substituted with a propan-2-yl group and a benzonitrile moiety, making it a hybrid molecule with potential pharmacological applications.
Preparation Methods
The synthesis of 3-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzonitrile typically involves multi-step procedures. One common method includes the reaction of a substituted piperazine with a benzonitrile derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The reaction conditions often require refluxing for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the benzonitrile moiety can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or methanol. Reaction conditions often involve heating or refluxing to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as schizophrenia, depression, and other neurological disorders.
Mechanism of Action
The mechanism of action of 3-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, such as dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. The compound’s effects on these receptors can lead to changes in neurotransmitter levels and signaling pathways, ultimately influencing physiological and psychological processes .
Comparison with Similar Compounds
3-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzonitrile can be compared with other piperazine derivatives, such as:
Clozapine: An antipsychotic drug with a similar piperazine structure but different substituents.
Risperidone: Another antipsychotic with a piperazine core, used for treating schizophrenia and bipolar disorder.
Olanzapine: A piperazine derivative used for the treatment of mental health conditions.
Ziprasidone: A piperazine-based antipsychotic with unique pharmacological properties.
The uniqueness of 3-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzonitrile lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
CAS No. |
1153235-87-0 |
|---|---|
Molecular Formula |
C15H21N3 |
Molecular Weight |
243.35 g/mol |
IUPAC Name |
3-[(4-propan-2-ylpiperazin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C15H21N3/c1-13(2)18-8-6-17(7-9-18)12-15-5-3-4-14(10-15)11-16/h3-5,10,13H,6-9,12H2,1-2H3 |
InChI Key |
OJKBCXZIFIBIES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC(=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


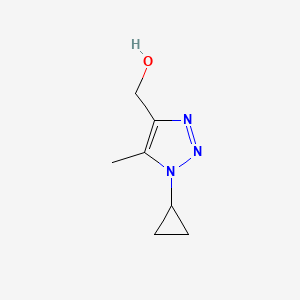
![Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13628213.png)
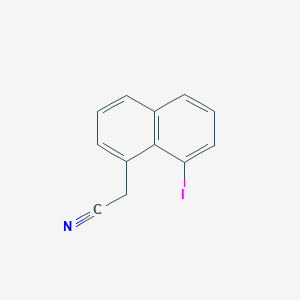
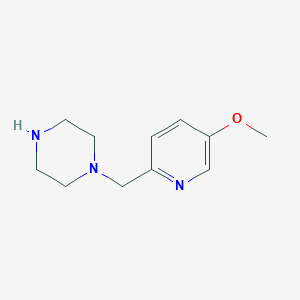
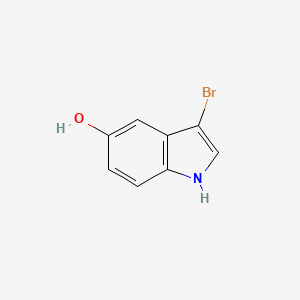

![4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13628246.png)
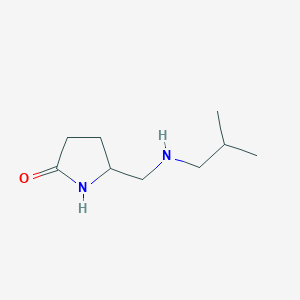
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628252.png)

